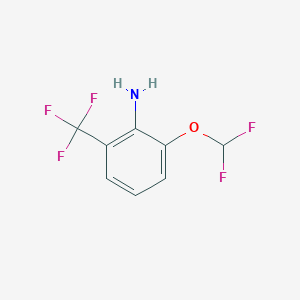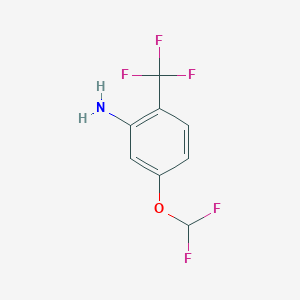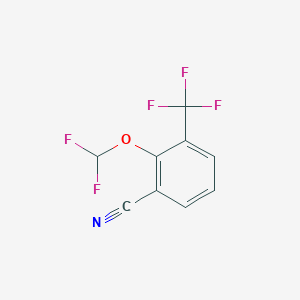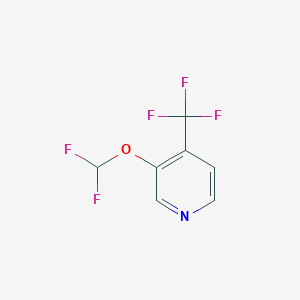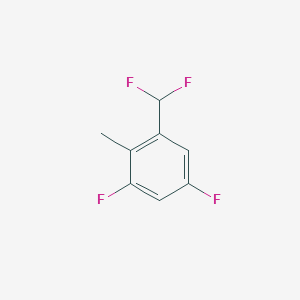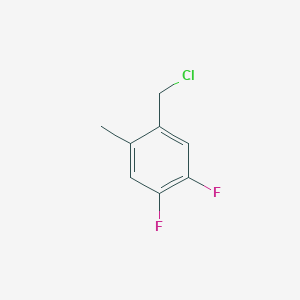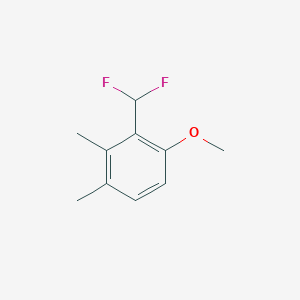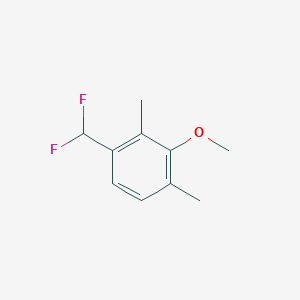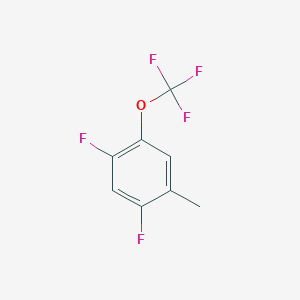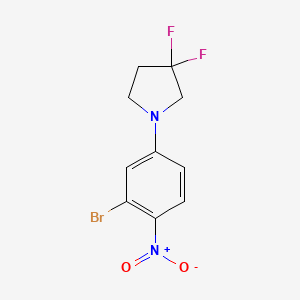
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
描述
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene, also known as BDFPN, is a chemical compound that has been widely used in scientific research. It is a nitrobenzene derivative that has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is not fully understood. However, it is believed to act as a competitive inhibitor of the enzymes it targets. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal functions.
生化和生理效应
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase cAMP levels in cells, which can lead to increased protein kinase A (PKA) activity. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has also been shown to decrease inflammation and oxidative stress in cells. Additionally, 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene in lab experiments is its potency. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to be a highly effective inhibitor of several enzymes and kinases. Another advantage is its selectivity. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to be selective for certain enzymes and kinases, which can be useful for studying their specific functions. One limitation of using 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is its potential toxicity. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to be toxic to some cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene. One area of interest is its potential as a therapeutic agent for various diseases. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to have neuroprotective effects, which could make it a useful treatment for stroke and traumatic brain injury. Additionally, 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to have anti-inflammatory and anti-oxidant effects, which could make it a useful treatment for other diseases, such as arthritis and diabetes.
Another area of interest is the development of new inhibitors based on the structure of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene. Researchers could use the structure of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene as a starting point for developing new inhibitors with improved potency and selectivity.
Conclusion:
In conclusion, 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound that has been widely used in scientific research. It has been shown to have various biochemical and physiological effects and has been used as a tool for studying the function of various proteins and enzymes. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has several advantages and limitations for lab experiments, and there are several future directions for research involving 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene.
科学研究应用
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been widely used in scientific research as a tool for studying the function of various proteins and enzymes. It has been shown to be a potent inhibitor of several enzymes, including phosphodiesterase 4 (PDE4), phosphodiesterase 5 (PDE5), and phosphodiesterase 10 (PDE10). 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has also been shown to have activity against several kinases, including JNK3, ERK2, and p38.
属性
IUPAC Name |
1-(3-bromo-4-nitrophenyl)-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O2/c11-8-5-7(1-2-9(8)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDMRQFFRUTUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



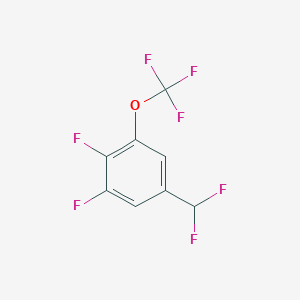
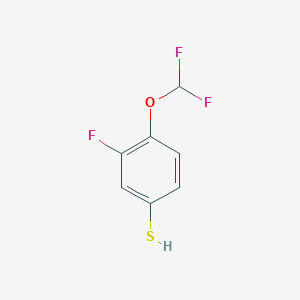
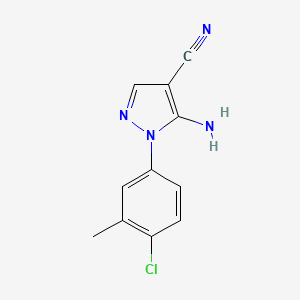
![[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411482.png)
![1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1411483.png)
